2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol
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Overview
Description
2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol is an organic compound that belongs to the class of phenol ethers It is characterized by the presence of a methoxy group and a methyl group attached to a phenoxy ring, along with a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol typically involves the reaction of 2-methoxy-4-methylphenol with an appropriate butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)ethanol
- 2-(4-Methylphenoxy)butanol
- 2-(2-Methoxy-4-methylphenoxy)ethanol
Uniqueness
2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol is unique due to the combination of its methoxy and methyl groups on the phenoxy ring, along with the butenol side chain. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
64623-52-5 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)but-3-en-1-ol |
InChI |
InChI=1S/C12H16O3/c1-4-10(8-13)15-11-6-5-9(2)7-12(11)14-3/h4-7,10,13H,1,8H2,2-3H3 |
InChI Key |
OMHFRHWSNYVWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(CO)C=C)OC |
Origin of Product |
United States |
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